6-methoxy-2-(trifluoromethyl)-9H-purine
CAS No.: 658707-77-8
Cat. No.: VC12026623
Molecular Formula: C7H5F3N4O
Molecular Weight: 218.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 658707-77-8 |
|---|---|
| Molecular Formula | C7H5F3N4O |
| Molecular Weight | 218.14 g/mol |
| IUPAC Name | 6-methoxy-2-(trifluoromethyl)-7H-purine |
| Standard InChI | InChI=1S/C7H5F3N4O/c1-15-5-3-4(12-2-11-3)13-6(14-5)7(8,9)10/h2H,1H3,(H,11,12,13,14) |
| Standard InChI Key | HAFCXFJTDJLCHB-UHFFFAOYSA-N |
| SMILES | COC1=NC(=NC2=C1NC=N2)C(F)(F)F |
| Canonical SMILES | COC1=NC(=NC2=C1NC=N2)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
6-Methoxy-2-(trifluoromethyl)-9H-purine (C₇H₅F₃N₄O) features a purine core substituted at positions 2 and 6 with a trifluoromethyl (-CF₃) and methoxy (-OCH₃) group, respectively . The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the purine ring and influencing reactivity, while the methoxy substituent contributes steric bulk and modulates solubility .
Key Physicochemical Properties (Extrapolated from Analogous Compounds):
The compound’s 19F NMR spectrum would display a characteristic quartet for the -CF₃ group near δ -60 ppm, while the methoxy proton in 1H NMR would resonate as a singlet around δ 3.9–4.0 .
Synthetic Methodologies
Nucleophilic Substitution Pathways
A plausible route involves sequential substitutions on a dichloropurine precursor :
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Trifluoromethylation at Position 2:
Substituting the 2-chloro group with -CF₃ remains challenging due to the inertness of aromatic chlorides. Potential strategies include:
Alternative Ring-Formation Approaches
The Traube Synthesis, which constructs purine rings from pyrimidine intermediates, could incorporate the trifluoromethyl group early. For instance, condensing 4,5-diamino-6-methoxy-2-(trifluoromethyl)pyrimidine with formic acid or derivatives would yield the target compound .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound could serve as a precursor for kinase inhibitors or antiviral agents. Its methoxy group enhances solubility, facilitating formulation, while the -CF₃ group improves membrane permeability .
Material Science
Trifluoromethylated purines may contribute to liquid crystal or organic semiconductor development due to their polarized aromatic systems .
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